

Unveiling 3α-Tigloyloxypterokaurene L3: A Technical Guide to its Discovery and Origin

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Compound of Interest		
Compound Name:	3Alaph-Tigloyloxypterokaurene L3	
Cat. No.:	B15594459	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and characterization of the ent-kaurane diterpenoid, 3α -Tigloyloxypterokaurene L3. The information is compiled from the primary scientific literature to serve as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Core Data Summary

Compound Identification

- Parameter	Value	Reference
Compound Name	3α-Tigloyloxypterokaurene L3	[1][2][3]
CAS Number	1588516-87-3	[1][2]
Molecular Formula	C25H36O5	[1][2]
Molecular Weight	416.55	[1][2]
Class	ent-Kaurane Diterpenoid	[1][2][3]

Physicochemical Properties

Property	- Description	Reference
Appearance	White amorphous powder	[2]



Spectroscopic Data

The structure of 3α -Tigloyloxypterokaurene L3 was elucidated through extensive spectroscopic analysis. The following tables summarize the key Nuclear Magnetic Resonance (NMR) data from the primary literature.

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

Position	δΗ (ppm), mult. (J in Hz)
5	1.02, m
6	1.84, m; 1.80, m
11	1.52–1.60, m (2H)
12	1.60, m; 1.46, m
13	2.63, br. s
14	1.95, dd (11.4, 1.3); 1.13, dd (11.4, 4.9)
15	2.05, m (2H)
17	4.79, br. s; 4.73, br. s
20	0.91, s
3'	6.86, br. q-like (7.1)
4'	1.81, d (7.1)
5'	1.80, s

Data extracted from Ma, B.-J., et al. (2013).[1][2][3]

Table 2: 13C NMR Data (150 MHz, CDCl₃)



1 39.5, CH2 2 18.8, CH2 3 78.7, CH 4 44.1, C 5 57.2, CH 6 21.9, CH2 7 40.7, CH2 8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	Position	δC (ppm), type
3 78.7, CH 4 44.1, C 5 57.2, CH 6 21.9, CH2 7 40.7, CH2 8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	1	39.5, CH2
4 44.1, C 5 57.2, CH 6 21.9, CH2 7 40.7, CH2 8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C	2	18.8, CH2
5 57.2, CH 6 21.9, CH2 7 40.7, CH2 8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	3	78.7, CH
6 21.9, CH2 7 40.7, CH2 8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 11 167.7, C 21 128.8, C	4	44.1, C
7 40.7, CH2 8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	5	57.2, CH
8 77.3, C 9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2 128.8, C	6	21.9, CH2
9 55.4, CH 10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2 128.8, C	7	40.7, CH2
10 39.58, C 11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	8	77.3, C
11 18.4, CH2 12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	9	55.4, CH
12 33.1, CH2 13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	10	39.58, C
13 43.8, CH 14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	11	18.4, CH2
14 39.57, CH2 15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	12	33.1, CH2
15 49.0, CH2 16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	13	43.8, CH
16 155.9, C 17 102.9, CH2 18 28.5, CH3 19 177.4, C 20 16.2, CH3 1' 167.7, C 2' 128.8, C	14	39.57, CH2
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20 16.2, CH3 1' 167.7, C 2' 128.8, C	18	28.5, CH3
1' 167.7, C 2' 128.8, C	19	177.4, C
2' 128.8, C	20	16.2, CH3
	1'	167.7, C
3' 137.2, CH	2'	128.8, C
	3'	137.2, CH



4'	14.4, CH3
5'	12.0, CH3

Data extracted from Ma, B.-J., et al. (2013).[1][2][3]

Discovery and Origin

3α-Tigloyloxypterokaurene L3 is a natural product discovered and isolated from the plant Wedelia trilobata, a member of the Asteraceae family.[1][2][3] The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this plant species. It was isolated along with three other new ent-kaurane diterpenoids and eleven known compounds of the same class.[1][2][3] The initial naming convention "3Alaph" found in some commercial databases appears to be a typographical variation of the chemically correct "3α" designation used in the primary scientific literature.

Experimental Protocols

The following is a detailed methodology for the extraction, isolation, and structural elucidation of 3α -Tigloyloxypterokaurene L3, based on the original discovery publication.

Plant Material and Extraction

- Collection: The whole plants of Wedelia trilobata were collected from Yunnan Province,
 China.
- Drying and Pulverization: The collected plant material was air-dried and then pulverized into a coarse powder.
- Extraction: The powdered plant material was extracted with 95% ethanol at room temperature. This process was repeated three times to ensure exhaustive extraction of the secondary metabolites.
- Concentration: The resulting ethanol extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification



The crude extract underwent a multi-step chromatographic separation process to isolate the individual compounds.

- Initial Fractionation: The crude extract was subjected to column chromatography over silica gel. A gradient elution system of petroleum ether and acetone (from 10:1 to 1:2, v/v) was used to separate the extract into several fractions based on polarity.
- Repeated Column Chromatography: Fractions containing the compounds of interest were further purified using repeated column chromatography on silica gel. Different solvent systems, such as chloroform-methanol gradients, were employed for finer separation.
- Preparative HPLC: Final purification of the isolated compounds was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure 3α-Tigloyloxypterokaurene L3.

Structure Elucidation

The chemical structure of the purified compound was determined using a combination of modern spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule. These included:
 - ¹H NMR (Proton NMR)
 - ¹³C NMR (Carbon-13 NMR)
 - DEPT (Distortionless Enhancement by Polarization Transfer)
 - HSQC (Heteronuclear Single Quantum Coherence)
 - HMBC (Heteronuclear Multiple Bond Correlation)

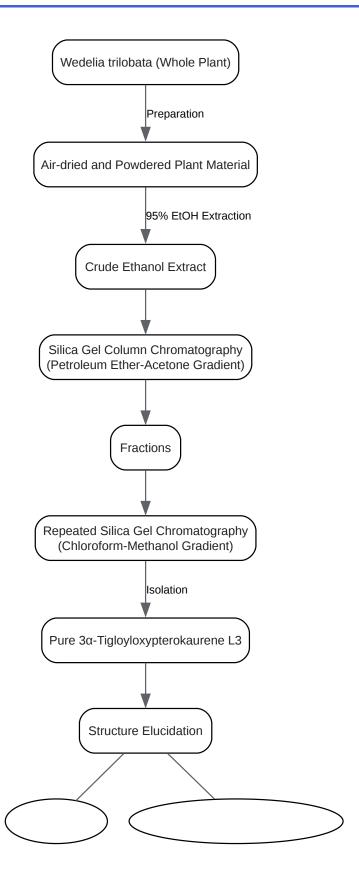


• ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Visualized Workflows and Pathways General Isolation Workflow

The following diagram illustrates the general workflow for the isolation and identification of 3α -Tigloyloxypterokaurene L3 from its natural source.





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Isolation and Identification Workflow for 3α -Tigloyloxypterokaurene L3.



Signaling Pathways

Currently, there is no published research available detailing the specific signaling pathways modulated by 3 α -Tigloyloxypterokaurene L3. As a novel natural product, its biological activity and mechanism of action are yet to be investigated. Future research in this area would be valuable for understanding its potential therapeutic applications.

Conclusion

3α-Tigloyloxypterokaurene L3 is a recently discovered ent-kaurane diterpenoid originating from the plant Wedelia trilobata. Its isolation and characterization have been achieved through standard phytochemical techniques, with its structure confirmed by comprehensive spectroscopic analysis. While its biological activity and role in cellular signaling remain unexplored, this guide provides a foundational technical overview for researchers interested in this novel natural product.

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